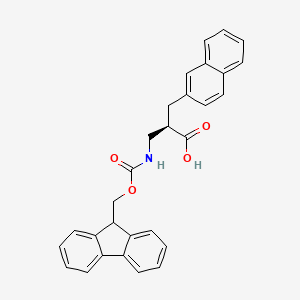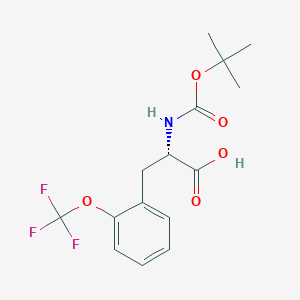
Boc-L-Phe(2-OCF3)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Phe(2-OCF3)-OH (Boc-L-Phe-OCF3) is an organofluorine compound that is used in a variety of scientific research applications. It is an important building block in the synthesis of peptides, proteins, and other bioactive molecules. Boc-L-Phe-OCF3 is a derivative of the amino acid phenylalanine, which is a key component of many proteins. The addition of a fluorine atom to the phenylalanine molecule creates a molecule that is more resistant to enzymatic hydrolysis and has improved solubility in organic solvents. This makes Boc-L-Phe-OCF3 an attractive option for peptide synthesis and research applications.
Mechanism of Action
The mechanism of action of Boc-L-Phe-OCF3 is related to its chemical structure. The addition of a fluorine atom to the phenylalanine molecule creates a molecule that is more resistant to enzymatic hydrolysis and has improved solubility in organic solvents. This makes Boc-L-Phe-OCF3 an attractive option for peptide synthesis and research applications.
Biochemical and Physiological Effects
Boc-L-Phe-OCF3 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme trypsin, which is involved in the digestion of proteins. In addition, it has been shown to inhibit the enzyme dipeptidyl peptidase IV (DPPIV), which is involved in the digestion of peptides. Boc-L-Phe-OCF3 has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using Boc-L-Phe-OCF3 in lab experiments include its resistance to enzymatic hydrolysis and its improved solubility in organic solvents. This makes it an attractive option for peptide synthesis and research applications. The main limitation of using Boc-L-Phe-OCF3 in lab experiments is its relatively high cost.
Future Directions
There are a number of potential future directions for the use of Boc-L-Phe-OCF3 in scientific research. These include the development of peptide-based drugs and other therapeutics, the development of fluorescent probes and labeling reagents, and the use of Boc-L-Phe-OCF3 in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. In addition, further research is needed to better understand the biochemical and physiological effects of Boc-L-Phe-OCF3.
Synthesis Methods
Boc-L-Phe-OCF3 can be synthesized from commercially available L-phenylalanine using a two-step process. The first step involves the reaction of L-phenylalanine with dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). This reaction results in the formation of a carbamate intermediate, which is then hydrolyzed in the presence of an acid to form Boc-L-Phe-OCF3. This method is simple and efficient, and can be used to produce high yields of Boc-L-Phe-OCF3 in a short amount of time.
Scientific Research Applications
Boc-L-Phe-OCF3 is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of peptides, proteins, and other bioactive molecules. Boc-L-Phe-OCF3 is also used in the synthesis of fluorescent probes and labeling reagents. In addition, it can be used in the synthesis of peptide-based drugs and other therapeutics. Boc-L-Phe-OCF3 is also used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-10(12(20)21)8-9-6-4-5-7-11(9)23-15(16,17)18/h4-7,10H,8H2,1-3H3,(H,19,22)(H,20,21)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUYHGNJHWOXLL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Phe(2-OCF3)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




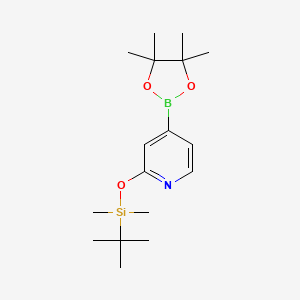
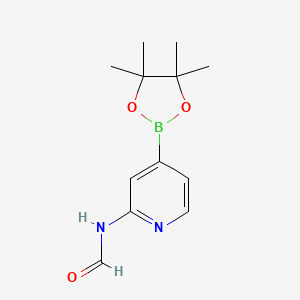

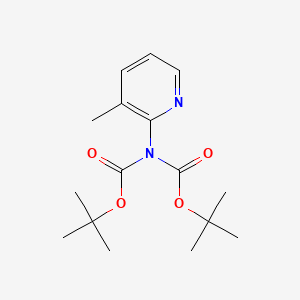
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)
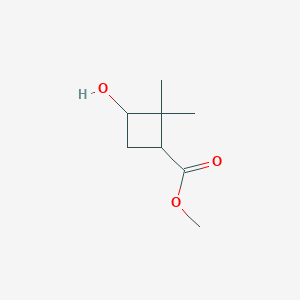
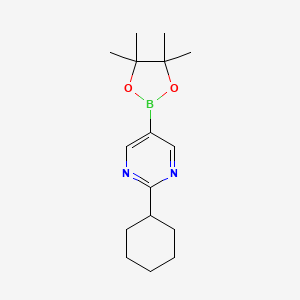
![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)

